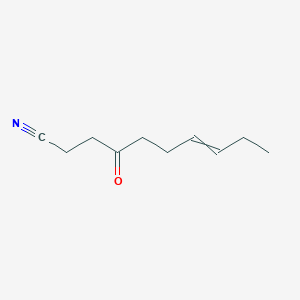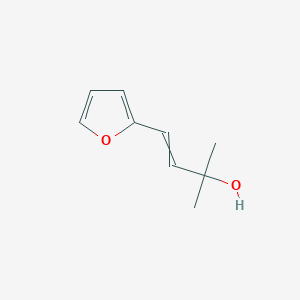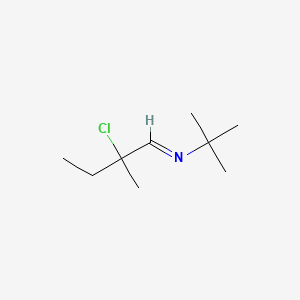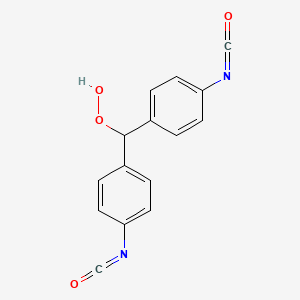
alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile typically involves the reaction of thiophene derivatives with diethylaminoethyl and isopropyl groups. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques can help monitor and control the production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular interactions and pathways can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile include other thiophene derivatives with different substituents, such as:
- Alpha-(2-(Dimethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile
- Alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylpropyl)-2-thiopheneacetonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight its distinct characteristics and potential advantages in various applications.
Propiedades
Número CAS |
64647-31-0 |
|---|---|
Fórmula molecular |
C15H24N2S |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethyl]-3-methyl-2-thiophen-2-ylbutanenitrile |
InChI |
InChI=1S/C15H24N2S/c1-5-17(6-2)10-9-15(12-16,13(3)4)14-8-7-11-18-14/h7-8,11,13H,5-6,9-10H2,1-4H3 |
Clave InChI |
ABBMMYSSECBMOV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(C#N)(C1=CC=CS1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)

![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)

![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)




![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)

![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
